
(1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol is a chiral organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a nitro group, and a hydroxyl group attached to an indane backbone. Its stereochemistry is defined by the (1S,2S) configuration, which plays a crucial role in its reactivity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol typically involves multi-step organic reactions. One common method starts with the nitration of indane to introduce the nitro group. This is followed by a series of steps including reduction, protection, and functional group transformations to introduce the amino and hydroxyl groups in the desired stereochemistry. The reaction conditions often involve the use of strong acids, bases, and reducing agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Catalysts and advanced purification techniques such as chromatography and crystallization are used to achieve the desired enantiomeric purity.
化学反応の分析
Types of Reactions
(1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature to moderate heat.
Substitution: Acyl chlorides, base (e.g., triethylamine), solvents like dichloromethane.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a diamine derivative.
Substitution: Formation of amides or other substituted products.
科学的研究の応用
(1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound’s stereochemistry allows it to fit into chiral active sites, modulating biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Shares similar functional groups but differs in the backbone structure.
(1S,2S)-Cyclohexane-1,2-diamine: Similar in having amino groups but lacks the nitro and hydroxyl groups.
Uniqueness
(1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol is unique due to its indane backbone combined with the specific arrangement of amino, nitro, and hydroxyl groups. This unique structure imparts distinct reactivity and interaction profiles, making it valuable in specialized applications.
特性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
(1S,2S)-1-amino-4-nitro-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H10N2O3/c10-9-5-2-1-3-7(11(13)14)6(5)4-8(9)12/h1-3,8-9,12H,4,10H2/t8-,9-/m0/s1 |
InChIキー |
RDFQIUZNFXWRIJ-IUCAKERBSA-N |
異性体SMILES |
C1[C@@H]([C@H](C2=C1C(=CC=C2)[N+](=O)[O-])N)O |
正規SMILES |
C1C(C(C2=C1C(=CC=C2)[N+](=O)[O-])N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1,1'-biphenyl]-4-yloxy}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B13352800.png)
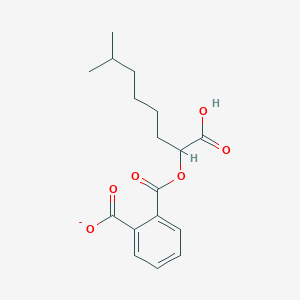

![3-[(benzylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352807.png)
![tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13352812.png)

![Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-](/img/structure/B13352822.png)

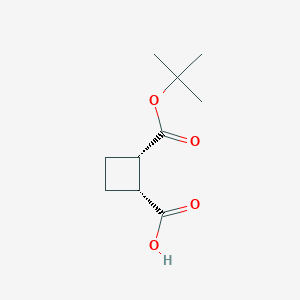
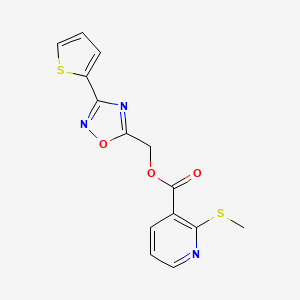
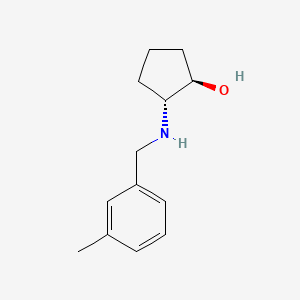

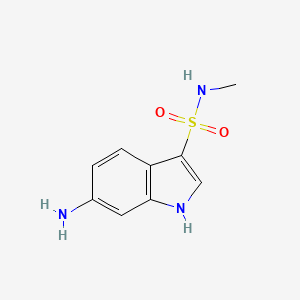
![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate](/img/structure/B13352872.png)
